molecular formula C10H12ClN3 B2821963 1-Amino-7-isoquinolinemethanamine CAS No. 215454-26-5

1-Amino-7-isoquinolinemethanamine

Cat. No.: B2821963
CAS No.: 215454-26-5
M. Wt: 209.68
InChI Key: NCEWNEQTXXIKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-7-isoquinolinemethanamine is a derivative of isoquinoline . Isoquinoline is a heterocyclic aromatic organic compound and a structural isomer of quinoline . It’s also part of a large family of natural plant alkaloids .


Synthesis Analysis

The synthesis of isoquinoline derivatives has attracted considerable attention due to their wide range of biological activities . A simple and efficient one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives were synthesized using a multi-component reaction .


Molecular Structure Analysis

Amino acids are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom, called an α-carbon . The α-amino acids differ from one another by distinct R-groups (referred to as side chains) that are attached to the same α-carbon .


Chemical Reactions Analysis

Amines can undergo alkylation and acylation . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .


Physical and Chemical Properties Analysis

Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures, in contrast to amines and carboxylic acids . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .

Scientific Research Applications

Antimalarial Properties

Isoquinoline derivatives, such as chloroquine and its analogs, have been extensively studied for their antimalarial effects. These compounds, including 8-aminoquinolines, have shown promise in overcoming resistance to traditional antimalarial drugs. For instance, tafenoquine, an 8-aminoquinoline, has been highlighted for its efficacy in prophylaxis and radical cure of Plasmodium vivax malaria, underscoring the potential of these compounds in malaria management despite concerns regarding hemolytic toxicity in G6PD-deficient patients (Chu & Freedman, 2019).

Cancer Therapy

Isoquinoline compounds exhibit significant anticancer properties, primarily through mechanisms such as DNA interaction, cell cycle arrest, and apoptosis induction. The antitumor antibiotic streptonigrin, a 7-aminoquinoline derivative, has been recognized for its DNA-damaging capabilities, offering a basis for the development of analogs with enhanced therapeutic profiles and reduced side effects (Harding & Long, 1997). Additionally, aminoquinoline-based drugs have been repurposed for their anticancer adjuvant properties, showing synergistic effects with conventional chemotherapy and radiotherapy (Ferreira et al., 2021).

Neurological and Autoimmune Disorders

Isoquinolines also hold therapeutic potential in treating neurological and autoimmune disorders. Certain isoquinoline alkaloids have demonstrated neuroprotective, anti-addictive, and antidepressant-like activities, suggesting their utility in managing central nervous system disorders (Antkiewicz‐Michaluk et al., 2018). Moreover, chloroquine and hydroxychloroquine, related to the isoquinoline family, are known for their immunosuppressive activity, proving effective in systemic lupus erythematosus and rheumatoid arthritis treatments (Taherian et al., 2013).

Future Directions

Isoquinoline alkaloids have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . This has resulted in the development of novel THIQ analogs with potent biological activity . The intramolecular charge transfer (ICT) of 1-aminoanthraquinone (AAQ) in the excited state strongly depends on its solvent properties .

Properties

IUPAC Name

7-(aminomethyl)isoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-7-1-2-8-3-4-13-10(12)9(8)5-7/h1-5H,6,11H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXVXXUGDMGQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Liquid ammonia (210 mL) was added to a mixture of 4.2 g of 1-amino-isoquinoline-7-carbonitrile and 4.0 g of Raney-Ni in 210 mL of methanol in a steel vessel. hydrogen was pressed upon until an initial pressure of 100 atm. was obtained. This mixture was reacted for 16 hours at ambient temperature, the catalyst subsequently removed by filtration and the solvent pumped off. The residue was purified by silica chromatography (methanol/ammonia saturated methanol=85:15, 8:2) yielding 1.1 g (25%) of the title compound as a light yellow solid. M.p. 114-117° C.
Quantity
210 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.